4-Amino-8-bromo-6-fluoroquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-8-bromo-6-fluoroquinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-8-bromo-6-fluoroquinoline-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 6-fluoroquinoline-3-carboxylic acid, followed by amination and subsequent carboxamide formation. The reaction conditions often include the use of brominating agents like N-bromosuccinimide (NBS) and amination reagents such as ammonia or primary amines under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. The use of advanced purification methods like recrystallization and chromatography ensures the removal of impurities and enhances the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-8-bromo-6-fluoroquinoline-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted quinolines, nitroquinolines, and various coupled products, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Amino-8-bromo-6-fluoroquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 4-Amino-8-bromo-6-fluoroquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like CD38 by binding to their active sites, thereby modulating cellular processes. The compound’s ability to interact with DNA and proteins also contributes to its biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-8-fluoroquinoline
- 4-Amino-7,8-difluoroquinoline
- 4-Bromo-8-fluoroquinoline
- 4-Chloro-8-fluoroquinoline
- 5-Bromo-8-fluoroquinoline
Uniqueness
4-Amino-8-bromo-6-fluoroquinoline-3-carboxamide is unique due to the combination of amino, bromo, and fluoro substituents on the quinoline ring. This unique substitution pattern enhances its chemical reactivity and potential for diverse applications compared to other quinoline derivatives .
Eigenschaften
Molekularformel |
C10H7BrFN3O |
---|---|
Molekulargewicht |
284.08 g/mol |
IUPAC-Name |
4-amino-8-bromo-6-fluoroquinoline-3-carboxamide |
InChI |
InChI=1S/C10H7BrFN3O/c11-7-2-4(12)1-5-8(13)6(10(14)16)3-15-9(5)7/h1-3H,(H2,13,15)(H2,14,16) |
InChI-Schlüssel |
KMQBSSASGMCEEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=NC=C(C(=C21)N)C(=O)N)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.